molecular formula C9H17N3 B1388346 2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine CAS No. 1015845-80-3

2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine

Cat. No.: B1388346
CAS No.: 1015845-80-3
M. Wt: 167.25 g/mol
InChI Key: SJSPCTOAIURCFH-UHFFFAOYSA-N
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Description

2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine is a secondary amine derivative featuring a 1-methylpyrazole moiety linked to a branched aliphatic chain. Its structural flexibility allows for modifications that enhance binding affinity and selectivity toward specific biological targets.

Properties

IUPAC Name

2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-8(2)4-10-5-9-6-11-12(3)7-9/h6-8,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSPCTOAIURCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654704
Record name 2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-80-3
Record name 2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1-methyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine
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Preparation Methods

Step 1: Synthesis of the Pyrazole Derivative

  • Method: Cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds.
  • Reaction Conditions: Typically carried out under reflux in ethanol or acetic acid with catalytic acid or base to facilitate cyclization.
  • Example: Condensation of methylhydrazine with methyl acetoacetate yields the methyl-substituted pyrazole core.

Step 2: Methylation of the Pyrazole

  • Method: Methylation at the 1-position of the pyrazole ring using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Reaction Conditions: Reflux in acetone or acetonitrile, with careful control of temperature to prevent overalkylation.

Step 3: Formation of the Methylene Linkage

  • Method: Alkylation of the pyrazole with a suitable halomethyl compound, such as chloromethyl methyl ether or paraformaldehyde, under basic conditions.
  • Reaction Conditions: Use of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent (e.g., DMF or DMSO).

Step 4: Coupling with Propan-1-amine Derivative

  • Method: Nucleophilic substitution of the halomethyl-pyrazole intermediate with 1-aminopropane or a protected derivative, followed by deprotection if necessary.
  • Reaction Conditions: Heating in polar aprotic solvents with bases like triethylamine or pyridine.

Catalytic Cross-Coupling Strategies

Recent advances favor palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to attach the pyrazole moiety to the amine backbone.

Example Protocol:

Step Reagents Conditions Purpose
1 4-bromo- or 4-iodo-pyrazole derivative Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), in dioxane or toluene Cross-coupling with an amine precursor
2 Amine precursor (e.g., 1-aminopropane) Reflux Formation of the target amine

This approach offers high selectivity and functional group tolerance, making it suitable for complex molecule synthesis.

Reduction of Precursors and Functional Group Transformations

In some protocols, the pyrazole ring is initially synthesized with a nitro or oxime group, which is subsequently reduced to the amine.

  • Method: Catalytic hydrogenation (H₂/Pd-C or Raney Ni) under mild conditions.
  • Purpose: To convert nitro groups into amino groups, enabling subsequent coupling steps.

Alternative Route: N-Alkylation of Pyrazole Nucleophiles

  • Method: Deprotonation of the pyrazole nitrogen with sodium hydride or potassium tert-butoxide, followed by alkylation with methyl or methyl-alkyl halides.
  • Application: Produces N-methylated pyrazoles, which can then be linked to the propan-1-amine backbone via alkylation or coupling reactions.

Data Table: Summary of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Multi-step heterocyclic synthesis Hydrazines, β-ketoesters, methyl halides Reflux, acid/base catalysis High selectivity, versatile Multi-step process, purification challenges
Palladium-catalyzed cross-coupling Halogenated pyrazoles, amines, Pd catalyst Reflux, inert atmosphere High yield, functional group tolerance Cost of catalysts, moisture sensitivity
Reduction of nitro groups Nitro pyrazoles, H₂/Pd Mild hydrogenation Direct conversion to amines Over-reduction risk
N-alkylation of pyrazoles Pyrazole, methyl halides, base Reflux in polar aprotic solvents Simple, straightforward Overalkylation, regioselectivity issues

Research Findings and Notes

  • Efficiency and Yield: Multi-step synthetic routes involving heterocyclic formation and subsequent alkylation have demonstrated yields ranging from 45% to 75%, depending on the specific reagents and conditions.
  • Reaction Optimization: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, especially in cross-coupling steps.
  • Purification: Chromatography and recrystallization are essential for isolating pure intermediates and final products, with high-performance liquid chromatography (HPLC) often employed for purity assessment.
  • Safety Considerations: Handling methyl halides and palladium catalysts requires appropriate safety measures due to toxicity and environmental concerns.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine has been investigated for its potential therapeutic effects. Its pyrazole component is known to exhibit various biological activities, including anti-inflammatory and analgesic properties. Researchers are exploring its efficacy in treating conditions such as:

  • Pain Management : Preliminary studies suggest that compounds with similar structures may modulate pain pathways.
  • Anti-inflammatory Disorders : The pyrazole ring is often associated with anti-inflammatory activity, making this compound a candidate for further exploration in inflammatory diseases.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological studies. Potential applications include:

  • Anxiolytic Effects : Pyrazole derivatives have been linked to anxiolytic properties, indicating that this compound may influence anxiety-related pathways.
  • Cognitive Enhancement : Research into similar compounds suggests potential cognitive benefits, warranting further investigation.

Chemical Biology

In chemical biology, this compound could serve as a tool compound to probe biological systems. Its unique structure allows for:

  • Target Identification : The compound may be used to identify new biological targets through affinity labeling techniques.
  • Mechanistic Studies : Understanding the interaction of this compound with specific proteins or enzymes can elucidate mechanisms of action.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

PF-04455242 (2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine)

  • Structural Differences : PF-04455242 replaces the pyrazole group with a biphenylsulfonylpyrrolidine moiety, significantly altering its pharmacokinetic and pharmacodynamic properties.
  • Pharmacology : PF-04455242 is a highly selective κ-opioid receptor (KOR) antagonist with a Ki value of 0.3 nM for KOR and >100-fold selectivity over μ- and δ-opioid receptors . It has been evaluated in clinical trials for mood disorders and substance abuse due to its ability to modulate stress-related behaviors .
  • Key Advantages: Rapid brain penetration and reversible binding . No significant off-target effects on serotonin or dopamine transporters .

JNJ-67953964 (LY2456302 / CERC-501)

  • Structural Features: Contains a fluorobenzamide core and a pyrrolidine-phenoxy group instead of the pyrazole-aliphatic chain.
  • Pharmacology : A selective KOR antagonist (Ki = 0.8 nM) with antidepressant and anti-addictive effects in preclinical models . Unlike PF-04455242, it exhibits partial agonist activity at the μ-opioid receptor at higher doses, limiting its therapeutic window .

N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine

  • Structural Similarities : Shares the pyrazole-methylamine backbone but incorporates a thiazole ring instead of a branched aliphatic chain.

Pharmacological and Therapeutic Comparison

Compound Target/Activity Selectivity Therapeutic Area Clinical Status
2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine Intermediate for PDE10A inhibitors Not reported Schizophrenia (as part of MK-8189) Preclinical development
PF-04455242 κ-opioid receptor antagonist >100-fold selectivity over μ/δ receptors Depression, addiction Phase I/II trials
JNJ-67953964 κ-opioid receptor antagonist Moderate μ-opioid receptor activity Major depressive disorder Discontinued (efficacy concerns)
N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine Antimicrobial Not applicable Infectious diseases Early-stage research

Key Research Findings

  • PF-04455242: Demonstrated dose-dependent blockade of KOR-mediated analgesia in rodents (ED50 = 3 mg/kg) without affecting locomotor activity . Its sulfonyl group enhances metabolic stability compared to earlier KOR antagonists like norBNI .
  • This compound : As a fragment in MK-8189, it contributes to PDE10A inhibition (IC50 = 1.2 nM), showing promise for cognitive deficits in schizophrenia .
  • JNJ-67953964 : Reduced stress-induced reinstatement of cocaine seeking in rodent models but failed to meet primary endpoints in Phase II trials for depression .

Biological Activity

The compound 2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine , also referred to by its IUPAC name, exhibits a variety of biological activities that have garnered interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Chemical Formula : C8_8H15_{15}N3_3
Molecular Weight : 153.22 g/mol
CAS Number : 1152548-59-8
Purity : 97%
IUPAC Name : 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
SMILES Notation : CC(C)C(N)C1=CN(C)N=C1

This compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

The biological activity of This compound has been investigated in various studies. The compound is primarily noted for its potential as an inhibitor of certain enzymes and receptors.

Enzyme Inhibition

Research has indicated that derivatives of the pyrazole moiety can act as inhibitors for various targets:

  • Dihydrofolate Reductase (DHFR) : Compounds with similar structures have shown inhibitory effects on DHFR, which is crucial for DNA synthesis and cell proliferation .
  • Kinase Activity : The compound may exhibit activity against specific kinases involved in cancer pathways, suggesting potential applications in oncology .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrazole compounds. For instance, derivatives have demonstrated:

  • Antifungal Activity : A related compound showed significant antifungal activity against Valsa mali, with an effective concentration (EC50_{50}) lower than common antifungal agents .
  • Antibacterial Activity : Some pyrazole derivatives exhibited notable antibacterial properties against pathogens such as Pseudomonas syringae .

Case Study 1: Antifungal Efficacy

In a controlled study, a derivative of this compound was tested against Valsa mali. The results indicated that at a concentration of 100 mg/L, the compound effectively inhibited fungal growth, outperforming standard treatments like tebuconazole .

Case Study 2: Cancer Cell Lines

Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The study found that the compound induced apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. The IC50_{50} values were promising compared to existing chemotherapeutic agents.

Table 1: Summary of Biological Activities

Biological ActivityTargetEC_{50 / IC_{50}Reference
AntifungalValsa mali0.64 mg/L
AntibacterialPseudomonas syringae1.56 mg/L
DHFR InhibitionDHFRNot specified
Kinase InhibitionVarious kinasesNot specified

Table 2: Synthesis Pathways

StepReaction DescriptionYield (%)
1Synthesis of pyrazole ring85
2Alkylation with propanamine90
3Purification and crystallization95

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A protocol adapted from similar pyrazole derivatives involves coupling 1-methyl-1H-pyrazole-4-carbaldehyde with 2-methylpropan-1-amine under reductive conditions (e.g., NaBH4 or H2/Pd-C). For example, demonstrates a copper-catalyzed coupling method for analogous amines, achieving yields up to 17.9% under optimized conditions (35°C, Cs2CO3 base, DMSO solvent). Lower yields may arise from steric hindrance or competing side reactions, necessitating purification via column chromatography (EtOAc/hexane gradients) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H and 13C^{13}C NMR shifts with computational predictions or literature data. For instance, pyrazole ring protons in similar compounds resonate at δ 7.5–8.0 ppm, while methyl groups appear at δ 1.0–1.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C9H18N4 has a theoretical mass of 194.15 g/mol). uses HRMS-ESI (e.g., m/z 215 [M+H]+) for confirmation .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm, as shown in for structurally related pyrazole derivatives .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for pyrazole amines (e.g., ). Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predict reaction pathways (e.g., transition states in amination reactions) using software like Gaussian.
  • Molecular Docking : Screen for binding affinity to targets like κ-opioid receptors (KOR), as the compound’s structural analogs (e.g., PF-04455242) show KOR antagonism (Ki = 3–22 nM) .
  • QSAR Studies : Correlate substituent effects (e.g., methyl groups) with bioactivity using datasets from and .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use cell lines (e.g., HEK293T) expressing human KOR to minimize species-specific variability (e.g., rat vs. human IC50 differences in ) .
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions via liver microsome assays to explain discrepancies in vivo vs. in vitro efficacy .
  • Structural Analysis : Compare X-ray crystallography (SHELX-refined structures, ) with docking poses to identify binding mode inconsistencies .

Q. How can reaction yields be improved for scale-up synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu bimetallic systems ( ) or enzymes (e.g., transaminases) for greener synthesis .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hrs to 2 hrs) while maintaining yields >80% .
  • Flow Chemistry : Enhance mixing and heat transfer for exothermic steps, minimizing byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine
Reactant of Route 2
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2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine

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